(4-Chlorophenoxy)acetic acid

描述

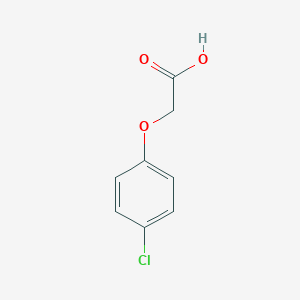

Structure

2D Structure

属性

IUPAC Name |

2-(4-chlorophenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4H,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SODPIMGUZLOIPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13730-98-8 (hydrochloride salt), 25672-33-7 (metformin p-chlorophenoxyacetate salt/solvate) | |

| Record name | 4-Chlorophenoxyacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9034282 | |

| Record name | 4-Chlorophenoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9034282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Odorless solid; [HSDB] White or off-white powder; [MSDSonline] | |

| Record name | 4-Chlorophenoxyacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3475 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In water, 957 mg/L at 25 °C | |

| Record name | 4-CHLOROPHENOXYACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3944 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000318 [mmHg] | |

| Record name | 4-Chlorophenoxyacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3475 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Impurities |

Reagent grade p-chlorophenoxyacetic acid was found to contain 2,4-D as an impurity (1.0%) as well as traces of 2,4-dichlorophenols. | |

| Record name | 4-CHLOROPHENOXYACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3944 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Prisms or needles from water | |

CAS No. |

122-88-3 | |

| Record name | (4-Chlorophenoxy)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chlorophenoxyacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tomatotone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8769 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2-(4-chlorophenoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Chlorophenoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9034282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-CPA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.166 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLOROPHENOXYACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4EMM3U5P3K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-CHLOROPHENOXYACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3944 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

156.5 °C | |

| Record name | 4-CHLOROPHENOXYACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3944 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanisms of Action and Physiological Effects in Plant Systems

Auxin Mimicry and Receptor Interactions in Plant Cells

4-CPA functions as an auxin mimic, emulating the effects of the endogenous plant hormone indole-3-acetic acid (IAA). medchemexpress.comresearchgate.net Like natural auxins, 4-CPA is absorbed by the plant through its roots, stems, leaves, flowers, and fruits. plantgrowthhormones.commade-in-china.com Once absorbed, it is translocated throughout the plant to the meristematic tissues, where it exerts its effects. wikipedia.org

The molecular basis of this mimicry involves the binding of 4-CPA to auxin receptors, primarily the Transport Inhibitor Response 1 (TIR1) and Auxin F-Box (AFB) proteins. nih.gov This binding initiates a signaling cascade that ultimately leads to the degradation of Aux/IAA transcriptional repressors. The removal of these repressors allows for the expression of auxin-responsive genes, which control various aspects of plant growth and development. nih.gov This process of mimicking auxin results in uncontrolled and unsustainable growth in susceptible plants, leading to physiological changes such as stem curl-over and leaf withering. wikipedia.org

Modulation of Cell Division and Differentiation Pathways

As an auxin analog, 4-CPA plays a crucial role in regulating cell division and differentiation in plants. medchemexpress.commedchemexpress.com The application of synthetic auxins like 4-CPA can prompt cell division, a fundamental process for plant growth. oup.com The regulation of the cell cycle is a complex process involving the interplay of various plant hormones. mdpi.com

Protein polarization is a key factor in directional cell growth, morphogenesis, and the specification and differentiation of cell fate during plant development. nih.gov The asymmetric dynamics of these proteins can regulate asymmetric cell division and differentiation. nih.gov In some cases, the application of 4-CPA has been shown to induce the redifferentiation of tissues. For instance, in grape ovules, 4-CPA treatment led to significant redifferentiation at the top of the ovule, increasing the cell layers of the outer integument and even leading to the differentiation of new ovule primordia. nih.govresearchgate.net

Influence on Plant Development and Organogenesis

The auxin-like activity of 4-CPA has profound effects on various stages of plant development, from fruit formation to root growth.

Fruit Set and Development Augmentation

4-CPA is widely utilized to enhance fruit set and development in various horticultural crops. plantgrowthhormones.commade-in-china.comishs.org Studies have demonstrated its effectiveness in increasing fruit set in tomatoes, particularly under high-temperature conditions that can negatively impact production. ishs.orghorticultureresearch.netresearchgate.netresearchgate.net The application of 4-CPA can lead to a higher number of marketable fruits and increased yields. ishs.orgresearchgate.net In squash, 4-CPA treatment at anthesis increased fruit set more effectively than hand pollination. ishs.org Similarly, in tomatoes grown under low night temperatures, 4-CPA application significantly improved yield per plant, yield per cluster, number of fruits per cluster, fruit weight, and fruit diameter. cabidigitallibrary.org

However, the concentration of 4-CPA is a critical factor. While appropriate concentrations promote fruit size and setting, exceeding the recommended range can lead to negative effects such as malformed fruits. nih.gov

| Crop | Cultivar(s) | Key Findings | Reference |

|---|---|---|---|

| Tomato | 'Red Deuce', 'Better Boy' | Increased fruit set, higher yields, and more marketable fruits compared to control. | ishs.orgresearchgate.net |

| Tomato | LST-6, Punjab Varkha Bahar-4 | Enhanced fruit set, number of fruits, and fruit weight under high temperatures. | horticultureresearch.net |

| Squash | 'Bam', 'Eunmie' | Increased fruit set more than hand pollination. | ishs.org |

| Tomato | Saandal, Sahel | Improved yield and fruit characteristics under low night temperatures. | cabidigitallibrary.org |

Parthenocarpy Induction Mechanisms

4-CPA is effective in inducing parthenocarpy, the development of fruit without fertilization, leading to seedless fruits. plantgrowthhormones.commade-in-china.comoup.com This has been observed in various crops, including muskmelon, cucumber, and grapes. oup.comashs.orgresearchgate.net The application of 4-CPA to unpollinated flowers at anthesis can trigger ovary development and the formation of parthenocarpic fruits. ashs.orgresearchgate.net In muskmelon, 4-CPA was one of the growth regulators that successfully induced parthenocarpy. ashs.org Similarly, in grapes, 4-CPA application effectively induced the formation of parthenocarpic fruits. oup.com

The mechanism involves bypassing the need for fertilization to initiate fruit development, a process where auxins play a vital role. oup.com

Root Growth Inhibition and Regulation

While promoting fruit development, 4-CPA can have an inhibitory effect on root growth. plantgrowthhormones.commade-in-china.com Studies on rice have shown that the application of 4-CPA significantly inhibits root growth, leading to lower root mass. researchgate.netnih.gov This inhibitory effect is a common characteristic of phenoxycarboxylic compounds. nih.gov In ornamental snapdragon cultures, 4-CPA treatments were found to decrease root production and drastically reduce root elongation, suggesting its use for callus production rather than organ development in this species. researchgate.net

| Parameter | Observation | Reference |

|---|---|---|

| Root Mass | Significantly lower in 4-CPA treated plants compared to control. | nih.gov |

| Root Length | No significant effect observed even at higher concentrations. | nih.gov |

Seed Development and Aborted Seed Formation

The influence of 4-CPA on seed development is complex and can lead to the formation of aborted or defective seeds. nih.gov In some cases, auxin application is known to induce aborted seeds in fruits like tomatoes and cucumbers. nih.gov A study on "Fenghou" grapes revealed that while 4-CPA induced normal fruit setting, it also resulted in the formation of numerous small, immature seeds. nih.govresearchgate.net These "defective seeds" possessed a hard seed coat but lacked an embryo and endosperm, rendering them unable to germinate. nih.govresearchgate.net This phenomenon was linked to the continuous redifferentiation of integument cells stimulated by 4-CPA. nih.govresearchgate.net The application of 4-CPA was found to regulate the expression of genes associated with integument development in grape ovules. nih.govresearchgate.net

In contrast, high temperatures can also lead to ovule abortion and reduced seed set in plants like field peas, primarily due to early embryo abortion. cdnsciencepub.com

Hormonal Cross-talk and Signaling Cascades in Response to 4-CPA Application

The application of 4-CPA initiates signaling cascades that interact with other critical plant hormone pathways. nih.gov This hormonal cross-talk is essential for coordinating plant development and responses to external stimuli. nih.gov Plant hormones create a signaling network, mutually regulating various systems to control physiological processes. nih.govmdpi.com

Research in tomato (Lycopersicon esculentum) demonstrates that the use of 4-CPA can lead to an increase in the internal levels of the natural auxin indol-3-acetic acid (IAA) while simultaneously causing a decrease in abscisic acid (ABA) during the early stages of fruit development. researchgate.net This modulation of the hormonal balance is a key factor in its effect on fruit set and growth. Similarly, in 'Fenghou' grapes, the promotion of fruit set by 4-CPA has been reported to be dependent on the subsequent biosynthesis of gibberellin GA3, highlighting a direct cross-talk between synthetic auxin application and the gibberellin pathway. mdpi.com

Genetic and Molecular Regulation of 4-CPA Responses in Plants

The physiological effects of 4-CPA are underpinned by significant changes at the genetic and molecular level. The compound regulates the expression of a wide array of genes, leading to the activation of specific metabolic and developmental pathways. medchemexpress.comnih.gov

Detailed studies in 'Fenghou' (Vitis vinifera × V. labrusca) grapes have elucidated the specific effects of 4-CPA on genes involved in seed development. nih.govnih.gov The application of 4-CPA was shown to regulate the expression of genes associated with the development of the ovule's integument, the structure that forms the seed coat. nih.govnih.govresearchgate.net

Quantitative RT-PCR analysis revealed that 4-CPA treatment upregulated the expression of the gene VvARF2 and downregulated the expression of VvAP2. nih.govresearchgate.net These genes are homologs of Arabidopsis ARF2 and AP2, respectively, which are known to be involved in seed development. nih.gov The altered expression of VvARF2 and VvAP2 was linked to accelerated cell division and redifferentiation in the integument tissue, ultimately leading to the formation of defective seeds with thickened seed coats but lacking an embryo and endosperm. nih.govnih.gov The differential expression of these two genes was most significant 12 days after treatment, suggesting their involvement in a signaling pathway activated by 4-CPA. nih.gov

| Gene | Function | Expression Change After 4-CPA Treatment | Observed Time Points (Days After Treatment) |

|---|---|---|---|

| VvARF2 | Auxin Response Factor, Integument Development | Upregulated | 8, 12, 16 |

| VvAP2 | Integument Development | Significantly Downregulated | 4, 8, 12, 16 |

Beyond individual genes, 4-CPA induces broad transcriptional changes, altering entire metabolic and signaling pathways. A transcriptome analysis in rice treated with 4-CPA identified 5,736 differentially expressed genes (DEGs), with 2,841 being upregulated and 2,895 downregulated, indicating a massive reprogramming of gene expression. nih.gov

KEGG (Kyoto Encyclopedia of Genes and Genomes) pathway enrichment analysis of the upregulated genes showed that many were involved in metabolic and defense-related processes. nih.govresearchgate.net The most significantly enriched pathway was "Phenylpropanoid biosynthesis," which is crucial for producing a wide range of secondary metabolites involved in plant defense and structure, including lignin (B12514952) and flavonoids. nih.govresearchgate.net

| Pathway | Number of Upregulated DEGs |

|---|---|

| Phenylpropanoid biosynthesis | >50 |

| Biosynthesis of secondary metabolites | >150 |

| Metabolic pathways | >400 |

| Plant-pathogen interaction | >50 |

| MAPK signaling pathway - plant | >40 |

This pathway activation leads to tangible changes in plant metabolism. In mulberry (Morus alba L.) leaves, exogenous application of 4-CPA was found to promote the biosynthesis of flavonoids. researchgate.net This was achieved by strongly inducing the expression of key genes in the flavonoid biosynthetic pathway, including phenylalanine ammonia (B1221849) lyase (PAL), 4-coumarate-CoA ligase (4CL), and chalcone (B49325) synthase (CHS). researchgate.net Similarly, in tomato, 4-CPA treatment promotes fruit growth by upregulating the expression of genes such as LeExp2 (an expansin gene) and SAUR (Small Auxin Up-Regulated) genes, which are involved in cell expansion. medchemexpress.comconicet.gov.ar

Ecological and Environmental Fate Studies

Environmental Mobility and Distribution in Various Media

The environmental mobility of 4-Chlorophenoxyacetic acid (4-CPA) is significantly influenced by its chemical properties and interactions with different environmental compartments, such as soil and water.

The potential for 4-Chlorophenoxyacetic acid to move through the soil profile and leach into groundwater is primarily governed by its high mobility. With a pKa of 3.56, 4-CPA exists predominantly as an anion in most environmental conditions nih.gov. Anionic compounds generally exhibit high mobility in soil due to repulsion from negatively charged soil particles nih.gov.

Research has indicated that the sorption of 4-CPA to clay is pH-dependent, increasing as the pH decreases and the molecule becomes less ionized nih.gov. However, at neutral pH levels (7.8-7.9), it does not adsorb significantly to clay nih.gov. An estimated soil organic carbon-water (B12546825) partition coefficient (Koc) of 18 suggests that 4-CPA has very high mobility in soil nih.govchemsafetypro.com. The Rf value, another indicator of mobility, for 4-CPA in silty clay loam ranged from 0.74 at pH 4.0 to 0.93 at pH 7.0, further confirming its mobile nature nih.gov. The U.S. Environmental Protection Agency (EPA) has noted that the soil partitioning coefficient (Kd) for 4-CPA cannot be reliably estimated from structural analysis alone epa.gov.

| Parameter | Value | Implication |

|---|---|---|

| pKa | 3.56 | Exists as a mobile anion in most soils. nih.gov |

| Estimated Koc | 18 | Very high mobility in soil. nih.gov |

| Rf Value (silty clay loam) | 0.74 (pH 4.0) - 0.93 (pH 7.0) | High mobility across different pH levels. nih.gov |

In aquatic environments, 4-CPA is considered moderately soluble in water herts.ac.uk. Its environmental fate in these systems is a balance between its persistence and potential for degradation. While detailed information on its persistence in aquatic systems is limited, its chemical properties provide some insight into its behavior herts.ac.uk.

The potential for 4-CPA to accumulate in aquatic organisms is considered low. This is supported by an estimated Bioconcentration Factor (BCF) of 3, which was calculated using a log Kow (octanol-water partition coefficient) of 2.25 nih.gov. A low BCF value suggests that the compound does not significantly bioaccumulate in the fatty tissues of organisms nih.gov. Due to its primary use being indoors for sprouting mung beans, significant release into the environment is not anticipated, and therefore it is not expected to pose major environmental concerns for aquatic systems under its current use patterns epa.gov.

Degradation Pathways and Kinetics in Environmental Compartments

4-Chlorophenoxyacetic acid is susceptible to degradation through both abiotic and biotic processes, which determine its persistence in the environment.

4-CPA undergoes degradation upon exposure to sunlight. Studies have shown a 30% loss of the compound within 24 hours of exposure to natural sunlight nih.gov. This abiotic process, known as photolysis, is an important pathway for its dissipation in sunlit surface waters.

The degradation can be accelerated through photocatalysis. Research on aqueous suspensions of titanium dioxide (TiO2) has demonstrated the photocatalysed degradation of 4-CPA. The rate of this degradation is influenced by factors such as the type of TiO2 used, pH, and the initial concentrations of the catalyst and the substrate.

Microbial activity is a key factor in the degradation of 4-CPA in soil. The rate of biodegradation can vary significantly depending on the microbial community present. In one study, the time required for an 80% breakdown of 4-CPA was 12.1 days in fresh soil, whereas in soil adapted with a history of exposure to the compound, this time was reduced to just 2.5 days.

Several bacterial strains capable of degrading 4-CPA have been isolated from agricultural soils. The majority of these isolates have been identified as belonging to the genus Burkholderia jmicrobiol.or.kr. Studies on these bacteria have revealed that the enzymes responsible for the degradation of 4-CPA are inducible, meaning they are produced by the bacteria in response to the presence of the compound jmicrobiol.or.kr.

The microbial degradation of 4-CPA proceeds through the formation of several intermediate compounds. The primary and most frequently identified degradation product is 4-chlorophenol (B41353) jmicrobiol.or.kr. Further microbial action can lead to the formation of 4-chlorocatechol as another intermediate in the mineralization pathway jmicrobiol.or.kr. The cleavage of the ether linkage in the 4-CPA molecule is a critical step in this process, leading to the formation of these aromatic intermediates.

It is important to note that 4-chloro-2-methylphenol is a known primary metabolite of the related phenoxy herbicide MCPA (2-methyl-4-chlorophenoxyacetic acid) nih.govnih.govresearchgate.net. Its formation is attributed to the presence of the methyl group at the 2-position of the phenoxy ring in the MCPA structure, which is absent in 4-CPA nih.gov.

| Parent Compound | Identified Degradation Product(s) | Degradation Pathway |

|---|---|---|

| 4-Chlorophenoxyacetic acid (4-CPA) | 4-chlorophenol | Microbial Degradation, Photolysis jmicrobiol.or.kr |

| 4-chlorocatechol | Microbial Degradation jmicrobiol.or.kr |

Advanced Oxidation Processes for Remediation

Advanced Oxidation Processes (AOPs) are effective remedial technologies for the degradation of recalcitrant organic pollutants like 4-CPA. These methods rely on the generation of highly reactive hydroxyl radicals (•OH) to oxidize the target compound.

Electrochemical AOPs, such as electro-Fenton (EF) and photoelectro-Fenton (PEF), have been successfully applied to the degradation of 4-CPA in aqueous solutions. In these processes, hydroxyl radicals are produced via the Fenton reaction between electrogenerated hydrogen peroxide (H₂O₂) and an iron catalyst (Fe²⁺). The PEF process is enhanced by UV irradiation, which promotes the photodecomposition of complexes formed between Fe³⁺ and intermediate carboxylic acids, thereby regenerating the Fe²⁺ catalyst and producing additional hydroxyl radicals.

Comparative studies have shown that the photoelectro-Fenton process is significantly more effective at mineralizing 4-CPA than the electro-Fenton process alone. Under similar experimental conditions, the PEF method can achieve complete mineralization of 4-CPA solutions, whereas the EF method results in only partial mineralization.

| Process | Achieved Mineralization | Key Feature |

|---|---|---|

| Electro-Fenton (EF) | ~80% | Relies on electrochemically generated Fenton's reagent. |

| Photoelectro-Fenton (PEF) | 100% (Complete) | Enhanced by UV light, which accelerates the regeneration of the Fe²⁺ catalyst. |

Radiolytic degradation, using sources like gamma-radiation, is another AOP capable of breaking down chlorophenoxy herbicides. The process involves the radiolysis of water to produce reactive species, primarily hydroxyl radicals, which then attack the pollutant. Research on the closely related compound 2-methyl-4-chlorophenoxyacetic acid (MCPA) demonstrates that this method is effective, with the largest decomposition yield obtained through oxidation by hydroxyl radicals.

The efficiency of radiolytic degradation can be significantly enhanced by the addition of synergistic agents like hydrogen peroxide (H₂O₂). The presence of H₂O₂ in stoichiometric amounts can reduce the required irradiation dose by as much as 50% to achieve complete decomposition of the herbicide. While this process effectively decomposes the parent herbicide, higher irradiation doses may be necessary to reduce the toxicity of the resulting solution, which contains various degradation byproducts.

The degradation of 4-CPA through advanced oxidation processes results in the formation of several aromatic intermediates and, ultimately, short-chain carboxylic acids and inorganic ions. The initial attack by hydroxyl radicals on the 4-CPA molecule leads to the formation of hydroxylated and de-alkoxylated aromatic compounds. Further oxidation cleaves the aromatic ring.

The complete mineralization of 4-CPA concludes with the formation of carbon dioxide, water, and stable chloride ions (Cl⁻). The identification of these degradation products is crucial for assessing the effectiveness and completeness of the remediation process.

| Product Category | Specific Compounds Identified |

|---|---|

| Aromatic Intermediates | 4-Chlorophenol, 4-Chlorocatechol, Hydroquinone |

| Carboxylic Acids | Glycolic acid, Glyoxylic acid, Formic acid, Malic acid, Maleic acid, Fumaric acid, Oxalic acid |

| Inorganic Ions | Chloride (Cl⁻) |

Persistence and Bioaccumulation Potential in Ecosystems

The environmental persistence of 4-CPA is subject to various factors. While it is stable at elevated temperatures and on exposure to metals, it is susceptible to photodegradation, with a reported 30% loss in 24 hours upon exposure to sunlight. This suggests that photolysis in sunlit surface waters could be a significant degradation pathway. However, comprehensive data on its persistence in soil and aquatic systems remains limited.

There are conflicting assessments regarding its bioaccumulation potential. Some sources suggest it has a high potential for bioaccumulation. Conversely, based on its octanol-water partition coefficient (log Kow), a regression-derived bioconcentration factor (BCF) has been estimated to be low, suggesting a low potential for bioconcentration in aquatic organisms. The compound's pKa indicates it will exist predominantly as an anion in the environment, which does not volatilize from water or moist soil.

Impact on Non-Target Organisms and Ecological Function

As a plant growth regulator, 4-CPA can have unintended impacts on non-target organisms and the broader ecosystem. It is reported to be moderately toxic to birds, honeybees, and most aquatic organisms. However, its toxicity to fish is considered relatively low.

The effects of chlorophenoxy herbicides on ecosystems can be complex. For example, while designed to target certain plants, they can cause phytotoxicity in desirable native vegetation, which plays a role in protecting watersheds and providing habitats for wildlife. Disruption of this balance can lead to an increase in undesirable plant species. In a specific study, the application of 4-CPA to rice plants was found to induce a chemical defense response against the white-backed planthopper (Sogatella furcifera). The plant absorbed the 4-CPA and degraded it to 4-chlorophenol, which then contributed to the formation of lignin-like polymers that impeded the insect's feeding. This illustrates a nuanced ecological impact, where the compound alters plant-insect interactions.

Effects on Aquatic Organisms (e.g., fish)

4-Chlorophenoxyacetic acid (4-CPA) is generally considered to be practically non-toxic to warm water fish frontiersin.orgnih.gov. Due to its primary use being indoors for agricultural purposes, such as regulating the root growth of mung beans during germination, exposure to non-target aquatic organisms in the environment is not expected to be significant nih.gov. Any potential release into aquatic ecosystems would be regulated under programs like the National Pollutant Discharge Elimination System (NPDES) nih.gov.

Research findings indicate a relatively low acute toxicity of 4-CPA to fish species. For instance, a 96-hour static test on the Bluegill (Lepomis macrochirus) determined the LC50 (the concentration lethal to 50% of the test organisms) to be greater than 180 parts per million (ppm) for a diethanolamine (B148213) salt formulation of the compound nih.gov. While specific toxicity data for a wide range of fish and other aquatic species are limited, the available information suggests a low potential for acute harm to fish populations from this compound frontiersin.orgepa.gov.

For aquatic invertebrates, 4-CPA is suggested to have moderate acute toxicity. An alert for moderate acute ecotoxicity for Daphnia, a genus of small planktonic crustaceans, has been noted, although specific EC50 (the concentration causing an effect in 50% of the test organisms) values are not widely documented in publicly available literature epa.gov.

Table 1: Acute Toxicity of 4-Chlorophenoxyacetic acid to Aquatic Organisms

| Species | Test Type | Duration | Endpoint | Concentration (ppm) | Formulation |

|---|

This table is interactive. Click on the headers to sort the data.

Interactions with Soil Microflora and Fauna

The fate of 4-Chlorophenoxyacetic acid in the terrestrial environment is significantly influenced by microbial activity. Soil microorganisms play a crucial role in the biodegradation of this compound. The persistence of 4-CPA in the soil can be relatively short under favorable conditions. For example, the half-life of 4-CPA in a clay loam soil under field conditions was reported to be 20 days nih.gov. This indicates that microbial populations can effectively degrade the compound, breaking it down into other substances.

Specific groups of bacteria have been identified as being capable of degrading 4-CPA. Studies have isolated several dominant 4-CPA-degrading bacteria from agricultural soils, with most of the isolates being identified as belonging to the Burkholderia species researchgate.net. The degradation of phenoxy herbicides, in general, is known to be affected by various soil properties and conditions that influence microbial communities and their metabolic rates pjoes.com.

Information regarding the direct effects of 4-CPA on soil fauna, such as earthworms, is limited. However, research on other herbicides indicates that these substances can have varying impacts on earthworm populations, including effects on biomass, reproduction, and avoidance behavior nih.gov. Earthworms can also influence the degradation of herbicides in the soil by altering the soil structure and stimulating microbial activity in their burrows nih.gov.

Table 2: Environmental Fate of 4-Chlorophenoxyacetic acid in Soil

| Soil Type | Parameter | Value | Conditions |

|---|

This table is interactive. Click on the headers to sort the data.

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for 4-CPA Analysis

Chromatography is the cornerstone of 4-CPA analysis, providing the necessary separation from complex sample components. The choice of technique depends on factors like the required sensitivity, the complexity of the matrix, and the specific analytical goals.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the determination of 4-CPA due to its high selectivity and sensitivity. This method couples the separation capabilities of liquid chromatography with the precise detection and structural confirmation provided by tandem mass spectrometry.

In a typical LC-MS/MS analysis of 4-CPA, the separation is often achieved on a C18 reversed-phase column. researchgate.netmassbank.eu The mobile phase commonly consists of a mixture of an aqueous solution containing an additive like formic acid and an organic solvent such as methanol (B129727) or acetonitrile. researchgate.netmassbank.eu Detection is performed using a triple quadrupole mass spectrometer, frequently operated in the multiple reaction monitoring (MRM) mode with a negative electrospray ionization (ESI) source, which offers high selectivity for quantitative analysis. researchgate.net For instance, a method developed for analyzing 4-CPA in strawberries used a C18 column with a mobile phase of 0.1% formic acid in water and methanol. researchgate.net LC-MS/MS methods are noted for their ability to greatly reduce sample manipulation compared to other techniques that require derivatization, such as GC-MS. nih.gov

Table 1: Example LC-MS/MS Parameters for 4-CPA Analysis

| Parameter | Condition | Source |

|---|---|---|

| Instrument | Liquid Chromatograph coupled with Triple Quadrupole Mass Spectrometer | researchgate.net |

| Column | Acquity BEH C18 (2.1x150mm, 1.7µm) | massbank.eu |

| Mobile Phase | A: 0.1% formic acid in water; B: Methanol | researchgate.netmassbank.eu |

| Ionization Mode | Negative Electrospray Ionization (ESI) | researchgate.net |

| Detection Mode | Multiple Reaction Monitoring (MRM) | researchgate.net |

Gas chromatography-mass spectrometry (GC-MS) is another robust technique for the analysis of 4-CPA. However, due to the low volatility of phenoxy acid herbicides like 4-CPA, a chemical derivatization step is typically required before GC analysis. nih.govjfda-online.com This process converts the polar carboxylic acid group into a more volatile and thermally stable ester or other derivative. youtube.com Common derivatization techniques include silylation, acylation, and alkylation. jfda-online.comyoutube.com For example, phenoxy acids can be converted to their pentafluorobenzyl esters using pentafluorobenzyl bromide, which allows for sensitive detection using an electron capture detector (ECD) or mass spectrometry. nih.govnih.gov

The derivatized sample is then injected into the gas chromatograph, where it is separated on a capillary column, such as a Durabond-5MS. epa.gov The separated components are subsequently detected by a mass spectrometer, which provides both quantification and structural information. nih.gov While effective, the need for derivatization adds an extra step to the sample preparation process, increasing the potential for sample loss and variability. nih.gov

High-performance liquid chromatography (HPLC), often coupled with ultraviolet (UV) detection, is a well-established method for quantifying 4-CPA. nih.govhelixchrom.com This technique is valued for its reliability and accessibility. The separation is typically performed on a reversed-phase or mixed-mode column. helixchrom.comsielc.com For instance, 4-CPA can be analyzed on a mixed-mode column operating in a reversed-phase anion-exchange mode. helixchrom.com

The mobile phase composition, which usually involves a buffered aqueous solution and an organic modifier like acetonitrile, can be adjusted to optimize the retention time and separation of 4-CPA from other sample components. helixchrom.comsielc.com Quantification is achieved by measuring the peak area at a specific UV wavelength (e.g., 275 nm) and comparing it to a calibration curve generated from standards of known concentrations. helixchrom.comjasco-global.com While generally less sensitive than MS-based methods, HPLC-UV is a cost-effective and dependable option for many applications.

Sample Preparation and Extraction Protocols (e.g., QuEChERS, SPE)

Effective sample preparation is a critical step to isolate 4-CPA from the complex sample matrix and remove interfering substances before chromatographic analysis. Two widely adopted techniques are Solid-Phase Extraction (SPE) and the QuEChERS method.

Solid-Phase Extraction (SPE): SPE is a sample cleanup technique that separates components of a mixture based on their physical and chemical properties. thermofisher.com For 4-CPA analysis in water or soil, C18 cartridges are commonly used. nih.gov The process involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the analyte of interest with a suitable solvent. thermofisher.comlibretexts.org This method is effective for concentrating the analyte and purifying the sample extract. nih.govthermofisher.com

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS method has become very popular for pesticide residue analysis in food matrices. sielc.com A modified QuEChERS procedure for acidic herbicides like 4-CPA involves an initial extraction with acidified acetonitrile. nih.govacs.org This is followed by a partitioning step, where salts such as magnesium sulfate (B86663) and sodium chloride are added to induce phase separation. nih.govacs.org A subsequent cleanup step, known as dispersive solid-phase extraction (d-SPE), may be used to further remove matrix components like pigments and lipids using sorbents like C18 or strong cation-exchange (SCX) materials. researchgate.net The QuEChERS approach is known for its high sample throughput and efficiency.

Detection Limits and Quantification in Various Matrices

The sensitivity of an analytical method is defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). These values vary depending on the analytical technique, the sample matrix, and the specific method parameters. LC-MS/MS generally offers the lowest detection limits for 4-CPA.

For example, a modified QuEChERS LC-MS/MS method for determining 4-CPA in strawberries reported an LOD of 0.005 mg/kg and an LOQ of 0.015 mg/kg. researchgate.net Another LC-MS/MS method for acidic herbicides in various food matrices achieved method detection limits of less than 10 ng/g (10 µg/kg). nih.govacs.org In water samples, LC-MS/MS can achieve detection limits as low as 40 ng/L without extensive sample pretreatment. nih.gov GC-based methods, following derivatization, have reported detection limits in urine of 1 µg/L. nih.gov

Table 2: Detection and Quantification Limits for 4-CPA in Different Matrices

| Technique | Matrix | LOD | LOQ | Source |

|---|---|---|---|---|

| LC-MS/MS | Strawberry | 0.005 mg/kg | 0.015 mg/kg | researchgate.net |

| LC-MS/MS | Food Matrices | < 10 ng/g | - | nih.govacs.org |

| LC-MS/MS | Water | 40 ng/L | - | nih.gov |

| GC-ECD | Urine | 1 µg/L | - | nih.gov |

| HPLC-DAD | Urine | 15 µg/L | - | nih.gov |

Spectroscopic and Other Advanced Detection Approaches

Beyond standard chromatographic methods, research into advanced detection approaches aims to create more rapid, selective, and field-deployable sensors for 4-CPA and other contaminants.

One promising area is the development of Molecularly Imprinted Polymers (MIPs) . mdpi.commostwiedzy.pl MIPs are synthetic polymers with custom-made binding sites that are complementary in shape, size, and functional group orientation to a template molecule (in this case, 4-CPA). youtube.comyoutube.com These "plastic antibodies" can be integrated into various sensor platforms, such as electrochemical sensors. mdpi.com By creating a polymer matrix with high affinity and selectivity for 4-CPA, MIP-based sensors can offer a specific and sensitive detection method. mdpi.comyoutube.com The integration of MIPs with conductive materials can enhance the electrochemical signal, leading to very low detection limits. mdpi.com

Applications in Advanced Plant Science and Biotechnology

Enhancement of Crop Resistance and Defense Mechanisms

Exogenous application of 4-CPA has been shown to act as a chemical elicitor, inducing robust defense responses in plants against herbivorous insects. mdpi.comnih.gov This compound can be absorbed by plant roots and subsequently triggers a cascade of defensive actions, enhancing the plant's resilience. nih.gov

Treatment with 4-CPA significantly boosts the production of key secondary metabolites involved in plant defense. nih.gov In rice plants, the application of 4-CPA leads to an upregulation of genes within the phenylpropanoid biosynthesis pathway. nih.gov This genetic response results in a measurable increase in the levels of various flavonoids and phenolamines (PAs), which are crucial for resisting insect attacks. nih.gov

Research has demonstrated that following 4-CPA treatment, there was an increase in five out of fifteen flavonoids measured. nih.gov When the plants were also subjected to feeding by the white-backed planthopper (WBPH), the number of increased flavonoids rose to ten. nih.gov Furthermore, the treatment significantly elevated the levels of twelve different phenolamines. nih.gov These compounds can deter insect feeding and negatively impact their development. nih.govresearchgate.net

Table 1: Impact of 4-CPA on Flavonoid and Phenolamine Levels in Rice

| Treatment Group | Number of Increased Flavonoids | Number of Increased Phenolamines |

|---|---|---|

| 4-CPA Treatment | 5 | 12 |

A key physical defense mechanism induced by 4-CPA involves the deposition of lignin-like polymers in the plant's cell walls. mdpi.comnih.gov The application of 4-CPA modulates the activity of peroxidase (POD), an enzyme that, in the presence of hydrogen peroxide (H₂O₂), catalyzes the polymerization of phenolic compounds. nih.govmdpi.com After being taken up by the roots, 4-CPA is degraded into 4-chlorophenol (B41353) (4-CP), which, along with other plant phenolics, is used by POD to form these protective polymers. nih.govmdpi.com This process strengthens the cell walls, creating a physical barrier. mdpi.com A similar mechanism has been observed with 4-fluorophenoxyacetic acid (4-FPA), which also induces the formation of phenolic polymers that inhibit insect feeding. nih.govnih.gov

The combined chemical and physical defenses induced by 4-CPA have a direct impact on herbivorous insects like the white-backed planthopper (Sogatella furcifera). mdpi.comnih.gov The deposited lignin-like polymers are thought to prevent the planthopper's stylet from penetrating the plant tissue to reach the nutrient-rich phloem. nih.govmdpi.com

While nymphs of the planthopper can break down these polymers, the effort, combined with the deterrent effects of the increased flavonoids and phenolamines, has significant consequences. nih.gov This interaction results in avoided nymphal feeding and prolongs the nymphal development period by one day. nih.govresearchgate.net By interfering with insect feeding and development, 4-CPA demonstrates its potential as a chemical elicitor to protect rice and potentially other cereal crops from damaging piercing-sucking insect pests. nih.govnih.gov

Biotechnological Approaches for Plant Improvement

The properties of 4-CPA as a synthetic auxin have been harnessed in various biotechnological strategies for crop improvement. Its ability to influence plant growth and development makes it a valuable tool in horticulture and agriculture.

Research on Specific Crop Responses beyond Traditional Uses (e.g., mulberry leaves)

Recent studies have explored the effects of 4-CPA on crops not traditionally associated with its use, such as mulberry (Morus alba L.). nih.gov Research on the effects of 4-Chlorophenoxyacetic acid sodium salt (4-CPANa), which has similar properties to 4-CPA, revealed significant benefits for mulberry cultivation. nih.govnih.gov

Exogenous spraying of mulberry seedlings with 4-CPANa was found to significantly promote their growth and differentiation. nih.govresearchgate.net The treatment led to a notable increase in the number of new shoots and buds, as well as greater leaf fresh weight and leaf area compared to untreated control plants. nih.govnih.gov

Table 2: Effect of 4-CPANa on Mulberry Seedling Growth

| Growth Parameter | Effect of 5 mg/L 4-CPANa |

|---|---|

| Shoot Number | Significantly Increased |

| Bud Number | Significantly Increased |

| Leaf Fresh Weight | Significantly Increased |

Furthermore, the application of 4-CPANa enhanced the nutritional and medicinal quality of the mulberry leaves by boosting the biosynthesis of flavonoids. nih.gov The contents of important secondary metabolites, including chlorogenic acid, rutin, isoquercitrin, and astragalin, were significantly increased following the treatment. nih.govnih.gov This was linked to the strong induction of genes related to the flavonoid biosynthesis pathway, such as phenylalanine ammonia (B1221849) lyase (PAL) and chalcone (B49325) synthase (CHS). nih.gov These findings suggest a new method for improving both the yield and the quality of mulberry leaves for food and medicinal purposes. nih.govresearchgate.net

Table 3: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| 4-Chlorophenoxyacetic acid | 4-CPA |

| 4-Chlorophenoxyacetic acid sodium salt | 4-CPANa |

| 4-chlorophenol | 4-CP |

| 4-fluorophenoxyacetic acid | 4-FPA |

| Hydrogen peroxide | H₂O₂ |

| Indole-3-acetic acid | IAA |

| Chlorogenic acid | ChA |

| Rutin | Rut |

| Isoquercitrin | IQ |

| Astragalin | Ast |

| Phenylalanine | |

| Flavonoids |

Regulatory Science and Policy Implications for Research

Historical and Current Regulatory Status in Different Regions

The regulatory status of 4-Chlorophenoxyacetic acid (4-CPA) varies significantly across different regions, reflecting diverse legislative frameworks and approaches to risk assessment.

In the United States , 4-CPA was first registered as a pesticide in 1969 for use as a plant growth regulator on mung beans and later for promoting fruit set in tomatoes. The U.S. Environmental Protection Agency (EPA) has since conducted a reregistration process for 4-CPA. epa.gov Currently, its primary registered use is as a plant growth regulator to inhibit root growth during the germination of mung bean sprouts in controlled, indoor environments. epa.govepa.govregulations.gov The EPA has determined that with the required risk mitigation measures, the use of 4-CPA according to the label does not pose unreasonable risks to human health or the environment. epa.gov A tolerance, or Maximum Residue Limit (MRL), for 4-CPA on mung bean sprouts has been established and was reassessed to ensure it meets the safety standards of the Food Quality Protection Act (FQPA). epa.gov The tolerance for tomatoes was revoked as that use is no longer supported. epa.gov

In the European Union , 4-CPA is not an approved active substance for use in plant protection products. nih.govherts.ac.uk This status applies across the EU member states, indicating that products containing 4-CPA cannot be legally marketed or used in agriculture within the EU. herts.ac.uk Similarly, in Great Britain , 4-CPA is not approved for use as a plant protection agent. herts.ac.uk

The regulatory situation in Asia is more varied. In China , 4-Chlorophenoxyacetic acid is available and used as a plant growth regulator to prevent flower and fruit drop and promote fruit set in various crops, including tomatoes and peaches. made-in-china.comcn-agro.com This suggests that it is a registered pesticide in China. The country has a comprehensive system for establishing MRLs for pesticides in food. usda.govusda.govcrop-life.com In Japan , a positive list system for agricultural chemical residues in food is in place, where a uniform MRL of 0.01 ppm applies to substances without a specific MRL. caa.go.jpscc-japan.jp Specific MRLs can be established upon request, considering data from risk assessments. scc-japan.jpusda.gov The specific registration status and any established MRLs for 4-CPA in Japan require further clarification within this framework.

Regulatory Status of 4-Chlorophenoxyacetic acid (4-CPA) in Different Regions

| Region | Regulatory Body | Status | Key Uses |

|---|---|---|---|

| United States | Environmental Protection Agency (EPA) | Registered/Reregistered | Plant growth regulator on mung bean sprouts (indoor use). epa.govepa.govregulations.gov |

| European Union | European Commission | Not Approved | Not permitted for use in plant protection products. nih.govherts.ac.uk |

| Great Britain | Health and Safety Executive (HSE) | Not Approved | Not permitted for use as a plant protection agent. herts.ac.uk |

| China | Ministry of Agriculture and Rural Affairs | Registered (Implied) | Plant growth regulator for various crops. made-in-china.comcn-agro.com |

| Australia | Australian Pesticides and Veterinary Medicines Authority (APVMA) | Framework exists for similar compounds | Specific status not detailed; related phenoxy herbicides are registered. |

| New Zealand | Environmental Protection Authority (EPA) | No individual approval; may be in group standard products | May be a component in approved products. nih.gov |

| Japan | Ministry of Agriculture, Forestry and Fisheries (MAFF) | Subject to Positive List System | Specific registration status not detailed. |

Data Requirements for Reregistration and Scientific Assessments

The reregistration and ongoing scientific assessment of pesticides like 4-CPA require a comprehensive set of data to evaluate potential risks to human health and the environment. Regulatory bodies such as the U.S. EPA and the European Food Safety Authority (EFSA) have established detailed data requirements.

In the United States , the EPA's reregistration process for a pesticide involves a thorough review of its scientific database to ensure it meets current safety standards. epa.gov For a substance like 4-CPA, this includes:

Product Chemistry: Data on the composition, purity, and physical-chemical properties of the active ingredient and formulated products.

Toxicology: A suite of studies to assess potential adverse health effects, including acute toxicity (oral, dermal, inhalation), eye and skin irritation, dermal sensitization, subchronic and chronic toxicity, carcinogenicity, developmental and reproductive toxicity, and mutagenicity.

Residue Chemistry: Data on the nature and magnitude of pesticide residues in or on treated food commodities to establish and enforce tolerances (MRLs).

Environmental Fate: Studies to determine how the chemical behaves in the environment, including its persistence in soil and water, potential for leaching into groundwater, and degradation pathways.

Ecological Effects: Data on the toxicity to non-target organisms, including birds, mammals, fish, aquatic invertebrates, and plants.

In the European Union , the data requirements for the approval of an active substance are similarly rigorous and are laid out in regulations. The process involves the submission of a detailed dossier by the applicant, which is then peer-reviewed by a designated Rapporteur Member State and EFSA. The assessment covers all aspects of human health and environmental risk.

The scientific assessments based on these data involve a multi-step risk assessment process that includes hazard identification, dose-response assessment, exposure assessment, and risk characterization.

Key Data Categories for Pesticide Scientific Assessment

| Data Category | Purpose | Examples of Required Studies |

|---|---|---|

| Product Chemistry | To identify and characterize the substance. | Purity analysis, melting/boiling point, solubility, vapor pressure. |

| Toxicology (Human Health) | To determine potential adverse effects on humans. | Acute, subchronic, and chronic toxicity; carcinogenicity; reproductive/developmental toxicity; mutagenicity. |

| Residue Chemistry | To set and enforce legal limits in food. | Residue trials on treated crops, analytical methods for detection. |

| Environmental Fate | To understand the chemical's behavior in the environment. | Soil and water degradation studies, mobility studies (leaching, runoff). |

| Ecotoxicology | To assess risks to non-target organisms. | Avian and fish toxicity, aquatic invertebrate toxicity, effects on honeybees and non-target plants. |

Public Health and Environmental Risk Management in Research Frameworks

The management of risks associated with 4-CPA is guided by frameworks that consider its specific use patterns and toxicological profile. A key aspect of risk management for 4-CPA in the United States is its limited and controlled application.

Public Health Risk Management: The primary route of public exposure to 4-CPA is through dietary intake of residues on treated commodities. epa.gov Risk management strategies focus on:

Setting Tolerances (MRLs): The EPA establishes legally enforceable MRLs for residues of 4-CPA on mung bean sprouts. epa.gov These are set at levels that are considered safe for all population subgroups, including infants and children, with a reasonable certainty of no harm. epa.gov

Dietary Risk Assessment: The EPA conducts comprehensive dietary risk assessments that consider the toxicity of the chemical and the consumption patterns of the population. For 4-CPA, the agency has concluded that dietary exposure does not pose a risk of concern. epa.govepa.gov

Worker Protection: For occupational users, risk is managed through label instructions that specify handling procedures. However, due to the industrial setting of its application, the use of 4-CPA is currently outside the scope of the Worker Protection Standard for Agricultural Pesticides (WPS). epa.gov

Environmental Risk Management: The environmental risks of 4-CPA are considered minimal due to its specific use pattern:

Indoor Application: The use of 4-CPA on mung bean sprouts occurs indoors in a water bath. epa.govepa.govregulations.gov This significantly limits the potential for release into the environment through spray drift or runoff.

Low Environmental Exposure: The EPA has determined that 4-CPA is not likely to be released into the environment in significant amounts. epa.gov Any potential discharge into waterways would be regulated under the National Pollutant Discharge Elimination System (NPDES) permit program. epa.gov

Ecotoxicity Profile: Data indicates that 4-CPA is practically non-toxic to small mammals and warm-water fish. epa.gov

Research frameworks for 4-CPA would need to operate within these established risk management principles, ensuring that any new proposed uses or application methods are thoroughly evaluated for their potential impact on public health and the environment.

Ethical Considerations in 4-CPA Research and Application

The research and application of 4-CPA, like any agricultural chemical, involve several ethical considerations that center on the principles of beneficence, non-maleficence, justice, and autonomy.

Beneficence and Non-Maleficence: The primary ethical justification for the use of plant growth regulators like 4-CPA is to enhance agricultural productivity and food quality. However, this must be balanced against the ethical obligation to do no harm (non-maleficence). Research must be designed to rigorously assess and minimize potential risks to human health and the environment. The use of 4-CPA on food crops raises questions about long-term, low-level exposure and its potential health impacts, even if current regulatory assessments deem it safe. ezmedcard.com

Informed Consent and Consumer Choice: A significant ethical issue revolves around consumer autonomy and the right to make informed choices about the food they consume. The use of synthetic chemicals in food production that are not readily apparent to the consumer can be seen as impinging on this autonomy. This has led to debates about the labeling of foods treated with such substances.

Environmental Justice: The potential for off-target movement of agricultural chemicals, although minimal for the current uses of 4-CPA, raises concerns about environmental justice. researchgate.netnih.gov Herbicide drift can disproportionately affect neighboring farms and communities, potentially causing economic harm and raising health concerns. researchgate.netnih.gov While the indoor use of 4-CPA mitigates this, any potential future outdoor applications would need to carefully consider these justice implications.

Scientific Integrity: There is an ethical imperative for transparency and objectivity in the research conducted to support the registration of pesticides. Studies should be designed and conducted in a scientifically sound manner, free from conflicts of interest that could bias the results. The use of human subjects in pesticide research is a particularly contentious area, with stringent ethical guidelines required to protect participants.

In the context of 4-CPA, its limited and controlled use pattern helps to mitigate some of these ethical concerns. However, ongoing research and regulatory oversight are essential to ensure that its application continues to align with ethical principles of safety, transparency, and environmental stewardship.

常见问题

Basic Research Questions

Q. What are the standard analytical methods for detecting 4-CPA residues in environmental or biological samples?

- Methodology : Reverse-phase liquid chromatography (RP-LC) with UV detection is widely used for quantifying 4-CPA and its derivatives. For complex matrices like traditional Chinese medicine, three-dimensional adsorbents (e.g., CZIF-8/CS-MS) improve precision by reducing matrix interference . UV spectroscopic analysis at 280 nm is effective for monitoring degradation kinetics in aqueous solutions .

Q. How is 4-CPA degraded in aqueous environments, and what are the common degradation pathways?

- Methodology : Advanced electrochemical oxidation processes, such as electro-Fenton and photoelectro-Fenton, utilize a Pt anode and generate hydroxyl radicals (•OH) to mineralize 4-CPA. Key parameters include pH (~3.0), current density (10–50 mA/cm²), and Fe²⁺/H₂O₂ ratios . Photocatalysis using TiO₂ suspensions under UV light is another method, with degradation monitored via UV absorption decay .

Q. What are the regulatory limits for 4-CPA residues in food products, and how are they validated?

- Methodology : China’s National Food Safety Standard sets a maximum residue limit (MRL) of 0.05 mg/kg for chlorophenoxyacetic acid in foods. Testing follows GB 23200.13 and GB 23200.121 protocols, employing LC-MS/MS for trace quantification . Validation includes recovery experiments (70–120%) and interlaboratory reproducibility tests .

Q. How does 4-CPA interact with antioxidant enzymes in biological systems?

- Methodology : In vitro studies on human erythrocytes show that 4-CPA inhibits catalase and glutathione peroxidase activity, measured via spectrophotometric assays at 240 nm (catalase) and 340 nm (glutathione peroxidase). Dose-response curves (0.1–10 mM) reveal IC₅₀ values for enzyme suppression .

Advanced Research Questions

Q. How can electrochemical degradation of 4-CPA be optimized to minimize toxic intermediates?

- Methodology : Coupling boron-doped diamond (BDD) electrodes with photoelectro-Fenton processes enhances mineralization efficiency (>90% TOC removal). Optimize using response surface methodology (RSM) to balance variables like pH, current, and Fe²⁺ concentration. GC-MS identifies intermediates (e.g., chlorobenzoquinones), guiding process adjustments .

Q. What advanced materials improve the sensitivity of 4-CPA detection in complex matrices?

- Methodology : Metal-organic frameworks (MOFs) like CZIF-8/CS-MS enhance adsorption capacity for solid-phase extraction (SPE). Coupling with HPLC-DAD achieves detection limits of 0.01 µg/L. Validation includes selectivity tests against structurally similar herbicides (e.g., 2,4-D) .

Q. How do environmental factors influence the photocatalytic degradation kinetics of 4-CPA?

- Methodology : TiO₂ doped with lanthanide oxides (e.g., Ce³⁺) extends light absorption to visible spectra. Pseudo-first-order kinetics models (ln(C/C₀) = -kt) quantify rate constants under varying pH, temperature, and irradiance. Scavenger experiments (e.g., EDTA for holes) elucidate dominant reactive species .

Q. What synergistic effects occur when 4-CPA coexists with other chlorophenoxy herbicides in ecosystems?

- Methodology : Microcosm studies with soil/water systems analyze degradation half-lives (t₁/₂) and metabolite profiles via LC-QTOF-MS. Toxicity assays (e.g., Daphnia magna mortality) assess additive vs. antagonistic effects. Statistical tools like PCA differentiate metabolite clusters .

Q. How can computational models predict 4-CPA’s environmental fate and toxicity?

- Methodology : QSAR models using descriptors like logP and molecular polarizability predict biodegradability (BIOWIN) and ecotoxicity (ECOSAR). Molecular docking simulations map 4-CPA’s binding affinity to human acetylcholinesterase (PDB ID: 4EY7) .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。